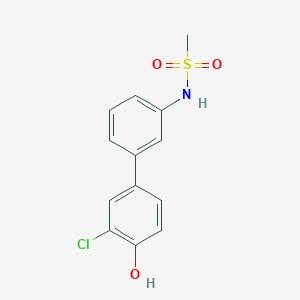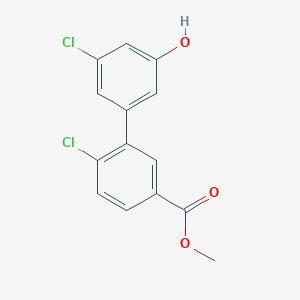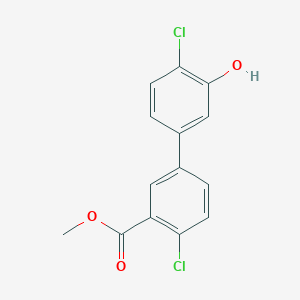
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 118-120°C, and a solubility of 0.25 g/100 mL in water. It is used in a variety of research studies, including biochemical and physiological studies, and is an important component in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase. It has also been used to study the effects of inflammation, pain, and cancer.
Mecanismo De Acción
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormone-like molecules that play a role in inflammation, pain, and cancer. By inhibiting the production of prostaglandins, 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, can help to reduce inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, it has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound that can be stored at room temperature. The main limitation of this compound is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are numerous. Further research could be conducted to develop new methods for synthesizing and purifying the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound on different cell types and tissues. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its use as a chemical intermediate or a corrosion inhibitor.
Métodos De Síntesis
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized using the reaction of pyrrolidinyl carbonyl chloride with 5-chlorophenol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is monitored by thin layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
[3-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVLKQRCVDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686183 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-36-2 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)






![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

